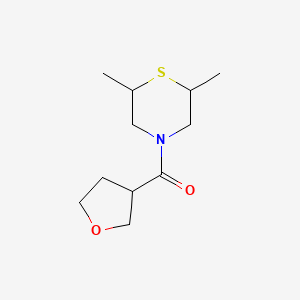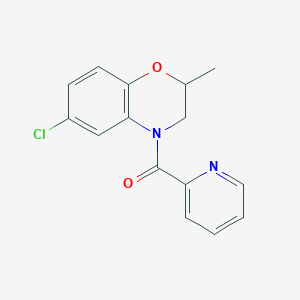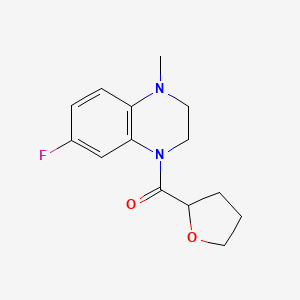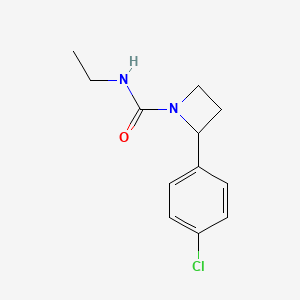
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone is a chemical compound that is used in scientific research for its potential therapeutic properties. This molecule is composed of two rings, a morpholine ring and an oxolane ring, which are connected by a methanone group.
Applications De Recherche Scientifique
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties in vitro. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of several enzymes that play a role in inflammation and tumor growth. This compound has also been shown to modulate the activity of several neurotransmitters that are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro. In addition, (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone. One direction is to further investigate its potential therapeutic properties, particularly for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of novel delivery methods for this compound could improve its solubility and bioavailability, making it more suitable for use in clinical applications.
Méthodes De Synthèse
The synthesis of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone involves the reaction of 2,6-dimethylthiomorpholine with 3-chloropropanal in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
Propriétés
IUPAC Name |
(2,6-dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-8-5-12(6-9(2)15-8)11(13)10-3-4-14-7-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVAZUJZFCYZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)



![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)


![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)